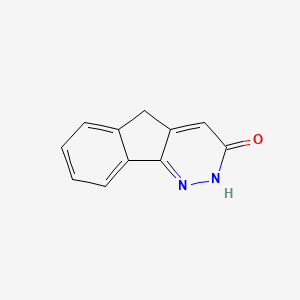

5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-

CAS No.: 69581-16-4

Cat. No.: VC2313673

Molecular Formula: C11H8N2O

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69581-16-4 |

|---|---|

| Molecular Formula | C11H8N2O |

| Molecular Weight | 184.19 g/mol |

| IUPAC Name | 2,5-dihydroindeno[1,2-c]pyridazin-3-one |

| Standard InChI | InChI=1S/C11H8N2O/c14-10-6-8-5-7-3-1-2-4-9(7)11(8)13-12-10/h1-4,6H,5H2,(H,12,14) |

| Standard InChI Key | HKIUVNSTQVQDJT-UHFFFAOYSA-N |

| SMILES | C1C2=CC=CC=C2C3=NNC(=O)C=C31 |

| Canonical SMILES | C1C2=CC=CC=C2C3=NNC(=O)C=C31 |

Introduction

Chemical Identity and Structure

Fundamental Characteristics

5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- is a heterocyclic organic compound with the molecular formula C11H8N2O and a molecular weight of 184.19 g/mol . It belongs to the pyridazinone class of compounds, specifically dihydropyridazinones, characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group . The compound's tricyclic structure consists of a dihydropyridazinone ring fused with an indene moiety, creating a rigid scaffold with specific spatial orientation of functional groups . This structural configuration is crucial for its biological activities, particularly its ability to interact with enzyme targets.

Nomenclature and Identifiers

The compound is registered in various chemical databases with several unique identifiers that facilitate its unambiguous recognition in scientific literature. The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 69581-16-4 . Additional identifiers include PubChem CID (100609), European Community Number (999-834-4), and various database-specific codes such as ChEMBL ID (CHEMBL4519477) and NSC Number (329951) .

Table 1: Chemical Identifiers of 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-

| Identifier Type | Value |

|---|---|

| PubChem CID | 100609 |

| CAS Number | 69581-16-4 |

| European Community Number | 999-834-4 |

| InChIKey | HKIUVNSTQVQDJT-UHFFFAOYSA-N |

| Molecular Formula | C11H8N2O |

| Molecular Weight | 184.19 g/mol |

| SMILES | C1C2=CC=CC=C2C3=NNC(=O)C=C31 |

Synonyms and Alternative Nomenclature

This compound is known by several synonyms in scientific literature and chemical databases, reflecting various naming conventions and structural interpretations:

Table 2: Synonyms of 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-

| Synonym |

|---|

| 2H,3H,5H-INDENO[1,2-C]PYRIDAZIN-3-ONE |

| 2,5-dihydroindeno[1,2-c]pyridazin-3-one |

| 2,3-Dihydro-5H-indeno(1,2-c)pyridazin-3-one |

| 5H-Indeno(1,2-c)piridazin-3-one |

| [5H]-indeno[1,2-c]pyridazin-3[2H]-one |

| 5h-indeno[1,2-c]pyridazinone |

| BRN 0781755 |

| NSC 329951 |

Structural Features and Chemical Properties

Structural Architecture

The chemical structure of 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- features a unique tricyclic architecture comprising three fused rings . The compound incorporates a six-membered pyridazinone ring with a carbonyl group at position 3, a five-membered cyclopentane ring (part of the indene system), and a six-membered benzene ring (also part of the indene system) . The fusion of these rings creates a rigid scaffold with specific spatial orientation of functional groups, which is critical for its biological interactions . The compound is partially saturated at the 2,3-position of the pyridazine ring, as indicated by the "dihydro" designation in its name .

Physical and Chemical Properties

Based on its structure, 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- possesses several important chemical properties that influence its biological behavior. The presence of a lactam (cyclic amide) functionality in the pyridazinone ring provides hydrogen bond donor and acceptor capabilities . The compound's tricyclic structure imparts a degree of rigidity that can be advantageous for specific receptor interactions, while the indene moiety contributes to its lipophilicity, potentially facilitating membrane permeability . These properties collectively determine the compound's pharmacokinetic profile and its ability to engage with biological targets.

Synthesis and Structural Studies

Synthetic Methodologies

The synthesis of 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- and its derivatives has been described in scientific literature, with various approaches developed to access this tricyclic scaffold. According to research by Frédérick et al., compounds belonging to the 5H-indeno[1,2-c]pyridazine family have been synthesized for evaluation as reversible type B monoamine oxidase inhibitors . Synthetic strategies typically involve starting with appropriate indanone precursors, followed by formation of the pyridazinone ring through condensation reactions with hydrazine or its derivatives . Further functionalization can introduce various substituents at specific positions to modulate biological activity and physicochemical properties.

Structural Reassignment and Analysis

A significant contribution to the understanding of 5H-indeno[1,2-c]pyridazin derivatives came from the structural reassignment work conducted by Frédérick et al . Their study unambiguously located a hydrophobic benzyloxy or 4,4,4-trifluorobutoxy side chain at C(8) of the heterocyclic moiety, contrary to previous assignments . This structural reassignment was critical as it demonstrated that substitution at different positions (C(7) vs C(8)) of the 5H-indeno[1,2-c]pyridazin-5-one core dramatically influences the MAO-inhibiting properties of these compounds . This finding highlights the importance of accurate structural determination in medicinal chemistry research and provides valuable guidance for the design of more effective derivatives.

Biological Activity

MAO Inhibitory Properties

The most notable biological activity of 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- and its derivatives is their ability to inhibit monoamine oxidase (MAO), particularly type B MAO . MAO is an enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. The research by Frédérick et al. demonstrated that these compounds act as reversible inhibitors of type B MAO, which is advantageous over irreversible inhibitors as it reduces the risk of certain adverse effects . The reversible nature of inhibition allows for the natural recovery of enzyme activity once the drug is cleared from the system, providing better control over the therapeutic effect.

Structure-Activity Relationships

Studies have revealed several important structure-activity relationships for 5H-indeno[1,2-c]pyridazin derivatives . The position of substituents on the tricyclic core significantly influences MAO inhibitory potency, with substitution at C(7) versus C(8) of the 5H-indeno[1,2-c]pyridazin-5-one core dramatically affecting the MAO-inhibiting properties . The incorporation of hydrophobic side chains, such as benzyloxy or 4,4,4-trifluorobutoxy groups, enhances MAO inhibitory activity when positioned correctly . These structure-activity insights are crucial for the rational design of more potent and selective MAO inhibitors based on this scaffold.

Table 3: Effect of Substitution Pattern on MAO Inhibitory Activity

Additional Pharmacological Activities

Beyond MAO inhibition, compounds structurally related to 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- have demonstrated various other pharmacological activities. Related pyridazinone derivatives have shown anti-inflammatory, antiplatelet, positive inotropic, and antihypertensive properties . The antihypertensive 5-methyl-6-p-cyanophenyl-4,5-dihydro-3(2H)-pyridazinone has been incorporated into a 4,4a-dihydro-5H-indeno[1,2-c]-3-pyridazinonic structure, suggesting therapeutic potential in cardiovascular conditions . Additionally, some compounds in the 4,5-dihydro-3(2H)-pyridazinone series have shown phosphodiesterase (PDE) inhibitory activity, with compounds like MCI-154 potentiating isometric tension and improving isometric tension cost at full Ca2+ activation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume